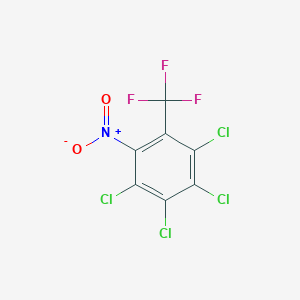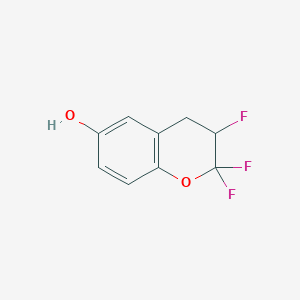![molecular formula C13H10F3NO4 B6312622 Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 53872-23-4](/img/structure/B6312622.png)
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate (M5M2TFPC) is a synthetic organic compound that has been studied for its potential applications in scientific research. It was first synthesized in the early 1990s and has since been studied for its biological and biochemical properties.
科学的研究の応用
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has been studied for its potential applications in scientific research. It has been used as a probe for studying the structure and function of enzymes, as a reagent for the synthesis of new compounds, and as a tool for studying the interactions between proteins and small molecules. It has also been used to study the effects of small molecules on the activity of enzymes, as well as to study the effects of drugs on the activity of enzymes.
作用機序
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate binds to the active site of enzymes, which is the region where the enzyme catalyzes its reaction. This binding results in a conformational change in the enzyme, which can result in an increase or decrease in the enzyme's activity. In some cases, the binding of this compound to the enzyme can result in an allosteric effect, which is a change in the enzyme's activity that is not directly related to the binding of the compound.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of other enzymes, such as tyrosine kinases and serine/threonine kinases, which are involved in signal transduction pathways. In addition, it has been shown to have an effect on the expression of genes involved in cell proliferation and apoptosis.
実験室実験の利点と制限
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, is stable in aqueous solutions, and has a low toxicity. It is also relatively inexpensive, making it an attractive option for researchers on a budget. However, there are also some limitations to using this compound for laboratory experiments. For example, it is not very soluble in organic solvents, which can limit its use in certain experiments. In addition, it can be difficult to accurately measure the concentration of this compound in solution, which can make it difficult to determine the exact amount of the compound that is needed for an experiment.
将来の方向性
There are several potential future directions for the use of Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate in scientific research. It could be used to study the interactions between small molecules and proteins, as well as to study the effects of drugs on enzyme activity. It could also be used to study the structure and function of enzymes, as well as to study the effects of small molecules on gene expression. In addition, it could be used to study the effects of small molecules on cell proliferation and apoptosis. Finally, it could be used to study the effects of drugs on the activity of enzymes, as well as to study the effects of drugs on gene expression.
合成法
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate can be synthesized using a series of chemical reactions starting from 4-(trifluoromethyl)phenol. The first step is to react 4-(trifluoromethyl)phenol with 1,3-dichloropropene in the presence of a base to form 4-(trifluoromethyl)benzaldehyde. This is then reacted with aqueous sodium hydroxide and sodium nitrite to form this compound. The reaction is carried out at room temperature and the product is isolated by filtration and dried.
特性
IUPAC Name |
methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-19-11(18)9-12(20-2)21-10(17-9)7-3-5-8(6-4-7)13(14,15)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOXFKFXVGWGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)



![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)


![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)

![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)